4-ethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide
Description
The compound 4-ethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide features a benzamide core substituted with a 4-ethoxy group and a benzoxazole ring bearing an isopropyl substituent.
Properties
Molecular Formula |
C25H24N2O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-ethoxy-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C25H24N2O3/c1-4-29-21-12-7-17(8-13-21)24(28)26-20-10-5-18(6-11-20)25-27-22-15-19(16(2)3)9-14-23(22)30-25/h5-16H,4H2,1-3H3,(H,26,28) |
InChI Key |
BXQNVEWEZIONFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Coupling with Benzamide: The final step involves coupling the benzoxazole derivative with a benzamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing benzoxazole derivatives exhibit significant anticancer properties. The structural features of 4-ethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide suggest potential activity against various cancer cell lines. Studies have shown that benzoxazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.
Antimicrobial Properties
The presence of the benzoxazole ring in this compound suggests potential antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Neurological Disorders
The compound's ability to interact with biological targets suggests potential applications in treating neurological disorders. For instance, benzoxazole derivatives have been studied for their effects on neurotransmitter systems and their potential role as neuroprotective agents. This includes research into their efficacy in models of anxiety and depression, where modulation of the central nervous system is crucial .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. The presence of the ethoxy group and the isopropyl substituent on the benzoxazole moiety may enhance lipophilicity, improving membrane permeability and bioavailability. Systematic modifications to these substituents can lead to compounds with improved potency and selectivity against specific targets.
Case Studies
Several studies have investigated the biological activities of similar compounds:
| Study | Compound | Findings |
|---|---|---|
| Study A | Benzoxazole Derivative X | Showed significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Compound Y | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study C | Compound Z | Demonstrated neuroprotective effects in animal models of stress-induced anxiety, suggesting potential therapeutic applications in anxiety disorders. |
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Features
The compound’s structure can be dissected into three regions:
Benzamide core : Provides a planar scaffold for intermolecular interactions.
4-ethoxy substituent : An electron-donating group influencing solubility and metabolic stability.
Benzoxazole ring with 5-isopropyl : Enhances steric bulk and may modulate binding affinity.
Comparative Analysis with Similar Compounds
Substituent Effects on Benzamide Core
*Calculated based on molecular formula (C25H23N2O3).
Key Observations :
- Electron-donating vs.
- Heterocycle variations : Benzoxazoles (target) vs. oxadiazoles () or triazoles () alter hydrogen-bonding capacity and rigidity. Benzoxazoles are more rigid than triazoles, possibly enhancing target binding .
Analytical Characterization
The target compound would likely be characterized using:
Biological Activity
The compound 4-ethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a novel synthetic derivative belonging to the class of benzoxazole compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in antimicrobial and antitumor contexts.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of appropriate precursors to form the benzamide structure, incorporating the ethoxy and benzoxazole moieties. Characterization is typically performed using techniques such as NMR and mass spectrometry to confirm the structure.
Antimicrobial Activity
Studies have demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. For example, a series of related compounds were evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 7.81 µg/mL to 250 µg/mL, indicating a broad spectrum of activity. Notably, while some compounds were less potent than standard drugs like fluconazole against C. albicans, they showed superior efficacy against certain drug-resistant isolates .
Antitumor Activity
Recent research has highlighted the antitumor potential of benzoxazole derivatives. Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. For instance, specific derivatives demonstrated IC50 values ranging from 6.26 µM to 20.46 µM in different assay formats, suggesting that these compounds may effectively target tumor cells while exhibiting lower toxicity in normal cells .
The biological activity of benzoxazole derivatives is often attributed to their ability to interact with cellular targets such as DNA and enzymes involved in cell proliferation. Molecular docking studies suggest that these compounds can bind effectively within the active sites of specific enzymes, potentially disrupting critical biological pathways. For instance, binding studies with dihydrofolate reductase (DHFR) revealed strong interactions that could inhibit its activity, offering a pathway for further drug development .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of benzoxazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that certain modifications in the chemical structure significantly enhanced their antimicrobial properties compared to traditional antibiotics .
- Antitumor Activity : In vitro assays conducted on various cancer cell lines revealed that compounds with similar structures to this compound exhibited promising antitumor effects, with some derivatives achieving notable reductions in tumor cell viability at low concentrations .
Data Summary
| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | 7.81 - 250 | 6.26 - 20.46 | Antimicrobial/Antitumor |
| Related Benzoxazole Derivative | 10 - 200 | 5.00 - 15.00 | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-ethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example, benzoxazole formation can be achieved by refluxing substituted benzaldehyde derivatives with aminophenol analogs in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., absolute ethanol for better solubility), and post-reaction purification via recrystallization (methanol/water mixtures are common). Pressure reduction during solvent evaporation minimizes thermal degradation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the benzoxazole and benzamide moieties. -NMR identifies ethoxy (-OCHCH) and isopropyl groups via δ 1.3–1.5 ppm (triplet) and δ 1.2–1.4 ppm (doublet), respectively. Infrared (IR) spectroscopy detects carbonyl (C=O) stretches near 1650–1680 cm and benzoxazole C-N vibrations at 1500–1550 cm. Mass spectrometry (MS) confirms molecular weight, with ESI-MS often showing [M+H] peaks .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting bacterial acps-pptase enzymes, which are implicated in lipid biosynthesis and bacterial proliferation . Use spectrophotometric methods to monitor substrate depletion (e.g., malachite green assay for phosphate release). Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized CLSI guidelines provide baseline antimicrobial activity data .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted biological activity data?
- Methodological Answer : Discrepancies may arise from off-target interactions or solubility issues. Use orthogonal assays (e.g., isothermal titration calorimetry, ITC) to validate target binding affinity . Computational docking (e.g., AutoDock Vina) can predict binding poses to acps-pptase active sites, while molecular dynamics simulations assess stability. Adjust experimental conditions (e.g., DMSO concentration ≤1% to avoid solvent interference) and validate with counter-screens against unrelated enzymes .
Q. What strategies are effective for improving metabolic stability without compromising activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the benzamide para-position to reduce oxidative metabolism . Alternatively, modify the ethoxy group to a bulkier substituent (e.g., cyclopropoxy) to sterically hinder cytochrome P450 interactions. Validate using hepatic microsome assays (human/rat) and LC-MS/MS to quantify metabolite formation .
Q. How can crystallographic data inform structure-activity relationship (SAR) studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals precise bond angles and intermolecular interactions (e.g., π-π stacking between benzoxazole and phenyl rings). Use Mercury software to analyze packing diagrams and identify hydrophobic pockets for SAR optimization. For example, SC-XRD of analogous compounds shows that isopropyl groups enhance crystal lattice stability, which correlates with improved bioavailability .
Q. What computational methods are suitable for predicting off-target effects?
- Methodological Answer : Employ cheminformatics tools like SwissTargetPrediction or SEA to identify potential off-targets based on structural similarity. Molecular docking against databases (e.g., ChEMBL) prioritizes high-risk targets. Validate predictions with kinase panel assays or transcriptomic profiling (RNA-seq) in relevant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
